molecular formula C13H16FNO3 B1439159 methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate CAS No. 1217605-09-8

methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate

Cat. No. B1439159
M. Wt: 253.27 g/mol
InChI Key: XOBIKFYACHXNJU-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed.



Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Influenza Neuraminidase Inhibition

Methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate derivatives have been explored in the design and synthesis of influenza neuraminidase inhibitors. The study by Wang et al. (2001) focused on developing potent inhibitors, leading to the discovery of a compound with significant inhibitory activity against influenza neuraminidase (Wang et al., 2001).

Anticancer Applications

Compounds similar to methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate have been evaluated for their potential in treating cancer, specifically as Aurora kinase inhibitors. The study by ヘンリー,ジェームズ (2006) highlights the importance of such compounds in cancer therapy (ヘンリー,ジェームズ, 2006).

Polymer Synthesis

The compound has been involved in the synthesis of new aromatic polyamides. Hsiao et al. (1999) synthesized a bis(ether-carboxylic acid) derivative and developed a series of aromatic polyamides, demonstrating the compound's relevance in materials science (Hsiao et al., 1999).

Chemo-sensing Applications

Rahman et al. (2017) explored the use of derivatives in the development of fluorescent chemo-sensors for metal ions, showcasing the compound's application in analytical chemistry (Rahman et al., 2017).

Antibacterial Agent Development

The compound's derivatives have been studied for their antibacterial properties. Bouzard et al. (1992) investigated fluoro-substituted derivatives for their in vitro and in vivo antibacterial activities, contributing to the field of medicinal chemistry (Bouzard et al., 1992).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and effects.


properties

IUPAC Name

methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBIKFYACHXNJU-DTIOYNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)OC2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.